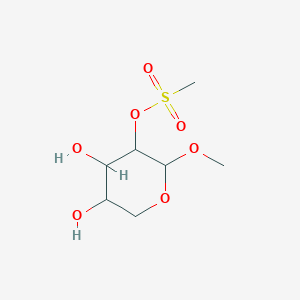
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteamine with an aldehyde or ketone under acidic conditions.
Introduction of the 5-chloro-2-pyridyloxyethyl Group: This step involves the nucleophilic substitution reaction where the thiazolidine ring is reacted with 5-chloro-2-pyridyloxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of cysteamine, aldehyde or ketone, and 5-chloro-2-pyridyloxyethyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The 5-chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The 5-chloro-2-pyridyloxyethyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolidine, 3-(2-(5-bromo-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-fluoro-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-methyl-2-pyridyloxy)ethyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is unique due to the presence of the 5-chloro-2-pyridyloxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable molecule in various scientific and industrial applications.
Propriétés
Numéro CAS |
41287-73-4 |
|---|---|
Formule moléculaire |
C10H14Cl2N2OS |
Poids moléculaire |
281.20 g/mol |
Nom IUPAC |
3-[2-(5-chloropyridin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2OS.ClH/c11-9-1-2-10(12-7-9)14-5-3-13-4-6-15-8-13;/h1-2,7H,3-6,8H2;1H |
Clé InChI |
PXECXIZFANFWIN-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCOC2=NC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


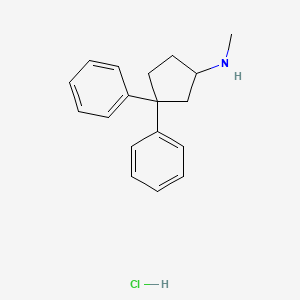
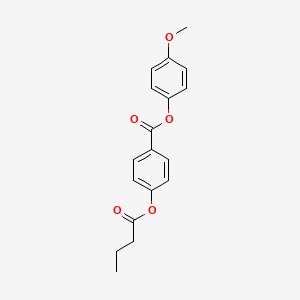
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)


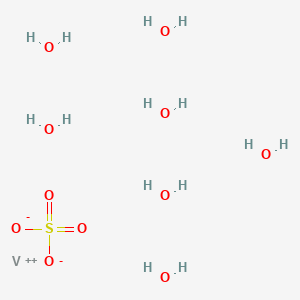
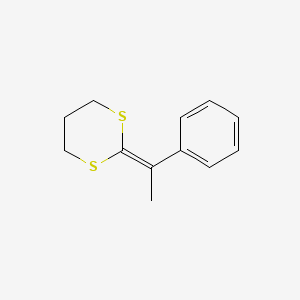

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

